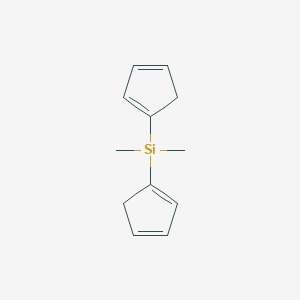

二(环戊二烯基)二甲基硅烷

描述

DI(Cyclopentadienyl)dimethylsilane is a chemical compound with the molecular formula C12H16Si . It contains a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings .

Synthesis Analysis

The synthesis of cyclopentadienyl metal compounds, such as DI(Cyclopentadienyl)dimethylsilane, often involves the use of cyclopentadienes as precursors . Highly substituted cyclopentadienes and pentafulvenes are particularly important because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .Molecular Structure Analysis

The molecular structure of DI(Cyclopentadienyl)dimethylsilane is characterized by a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings . The molecule contains a total of 29 atoms, including 16 Hydrogen atoms and 12 Carbon atoms .Physical And Chemical Properties Analysis

DI(Cyclopentadienyl)dimethylsilane has a molecular weight of 188.34 . It has a boiling point of 73°C and a predicted density of 0.94±0.1 g/cm3 . It also exhibits hydrolytic sensitivity 4, meaning it does not react with water under neutral conditions .科学研究应用

光反应性和衍生物合成

- 光反应性和新型衍生物:二(9-蒽基)二甲基硅烷表现出有趣的光化学,产生新型的分子内加成产物。这些产物通过热解发生环再开裂,可以转化为独特的衍生物,如萘三苯并环辛烷 (Sakurai, Sakamoto, Nakamura, & Kira, 1985)。

陶瓷材料合成

- SiC/MC/C 陶瓷合成:聚二甲基硅烷与双(环戊二烯基)M 二氯配合物的反应提供了一种合成 SiC/MC 陶瓷的新途径。由于其良好的介电性能,这些材料有望在电子领域得到应用 (Amorós, Beltrán, Guillem, & Latorre, 2002)。

中间体的生成和反应

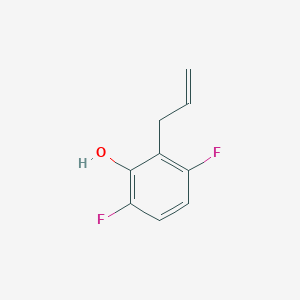

- 硅富烯反应:由(烯丙基)(环戊二烯基)二甲基硅烷生成,硅富烯与捕获试剂发生各种反应,导致形成不同的化合物,如(环戊二烯基)(甲氧基)二甲基硅烷和富烯衍生物 (Nakadaira, Sakaba, & Sakurai, 1980)。

聚合物涂层生产

- 聚合物涂层单体:二(双环[4.2.0]辛-1(6),2,4-三烯-3-基)二甲基硅烷(DiBCB-DMS)被合成作为聚合物涂层的单体。这些涂层在电子工业中具有特殊意义,因为它们具有介电性能 (Levchenko, Adamov, Demin, Chicheva, Chudov, Shmelin, & Grebennikov, 2020)。

金属配合物和催化

- 金属配合物和催化:侧链中带有氮供体的环戊二烯基化合物因其在催化和金属配合物形成中的潜力而受到探索。这些化合物中的二甲氨基乙基侧链和侧吡啶基对金属配合物的结构和性质有显着影响 (Jutzi & Siemeling, 1995)。

化学反应机理

- 新型反应机理:对二(炔-1-基)二甲基硅烷的研究揭示了对新型化学反应机理的见解,例如 1,1-乙硼化。这项研究加深了我们对化学反应性和有机合成中潜在应用的理解 (Wrackmeyer, Tok, Shahid, & Ali, 2004)。

作用机制

Target of Action

DI(Cyclopentadienyl)dimethylsilane, also known as a type of metallocene, primarily targets transition metal compounds . Cyclopentadienyl and substituted cyclopentadienyl anions are a very important class of ligands for these compounds .

Mode of Action

The compound interacts with its targets through the formation of metallocene complexes . These complexes usually show high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .

Biochemical Pathways

The compound affects the C–H bond functionalization pathway . Half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization . The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity .

Pharmacokinetics

Its properties such as boiling point (73°c / 25) and density (094±01 g/cm3) have been reported . It also shows no reaction with water under neutral conditions , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of metallocene complexes that can catalyze various organic transformations . For example, the compound can be used to synthesize half-sandwich metallocenes of late transition metals . These metallocenes can then catalyze C–H bond functionalization .

Action Environment

The action of DI(Cyclopentadienyl)dimethylsilane can be influenced by environmental factors such as pH. For example, the inter-conversion between the conjugated cyclopentadiene moiety and the cyclopentadienyl anion can be conducted in a pH-dependent chemical environment . , which could influence its stability in different environments.

安全和危害

未来方向

Cyclopentadienyl ring activation in organometallic chemistry and catalysis is a promising area of research . The cyclopentadienyl ligand can have a pivotal role in electrocatalytic H2 production, N2 reduction, hydride transfer reactions, and proton-coupled electron transfer . Future potential and research directions are discussed in the light of remaining challenges that require critical consideration .

属性

IUPAC Name |

di(cyclopenta-1,3-dien-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWYHHNBOYUKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC1)C2=CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478233 | |

| Record name | Silane, dicyclopentadienyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI(Cyclopentadienyl)dimethylsilane | |

CAS RN |

107241-50-9 | |

| Record name | Silane, dicyclopentadienyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

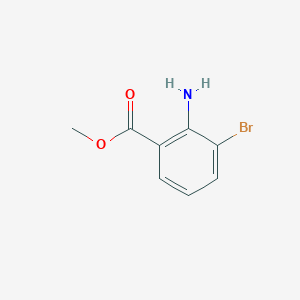

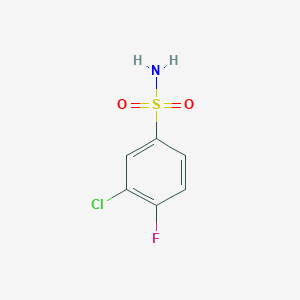

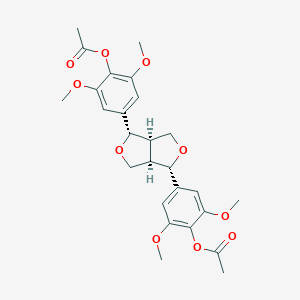

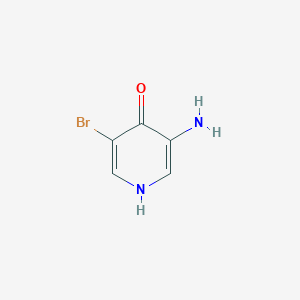

Feasible Synthetic Routes

Q & A

Q1: What is the role of di(cyclopentadienyl)dimethylsilane in synthesizing ruthenocenophanes?

A1: Di(cyclopentadienyl)dimethylsilane serves as a crucial precursor in the synthesis of [1.1]ruthenocenophanes, specifically bis(dimethylsila)-[1.1]ruthenocenophane []. The synthesis involves reacting dilithium di(cyclopentadienyl)dimethylsilane with RuCl2·4 dmso in a tetrahydrofuran solution []. This reaction highlights the compound's ability to act as a ligand source, contributing both cyclopentadienyl rings and the bridging dimethylsilyl group to the final ruthenocenophane structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。